molecular formula C12H15NO3S B064374 N-Acetyl-S-benzyl-D-cysteine CAS No. 161512-71-6

N-Acetyl-S-benzyl-D-cysteine

Cat. No.: B064374
CAS No.: 161512-71-6
M. Wt: 253.32 g/mol
InChI Key: BJUXDERNWYKSIQ-LLVKDONJSA-N
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Description

N-Acetyl-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a benzyl group attached to the sulfur atom of the cysteine molecule. It is primarily used in biochemical research and has applications in proteomics and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-S-benzyl-D-cysteine can be synthesized through the acetylation of S-benzyl-D-cysteine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-benzyl-D-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-S-benzyl-D-cysteine is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Acetyl-S-benzyl-D-cysteine involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates the activity of enzymes involved in detoxification processes, thereby protecting cells from damage .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-S-benzyl-D-cysteine is unique due to the presence of both the acetyl and benzyl groups, which confer distinct chemical and biological properties. This dual modification enhances its stability and reactivity compared to other cysteine derivatives .

Biological Activity

N-Acetyl-S-benzyl-D-cysteine (NABDC) is a compound of interest due to its potential biological activities, particularly in the context of cancer prevention and cellular protection. This article synthesizes current research findings, case studies, and data tables to provide an in-depth understanding of its biological activity.

Chemical Structure and Properties

NABDC is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₅NO₃S
  • CAS Number : 853882

The compound is derived from S-benzyl-D-cysteine through acetylation, which enhances its solubility and stability, making it a suitable candidate for biological studies.

1. Antioxidant Activity

NABDC exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of the thiol group in its structure allows NABDC to scavenge free radicals, thereby reducing cellular damage.

2. Inhibition of Tumorigenesis

Research has demonstrated that NABDC and its derivatives can inhibit tumor growth in various models. In a study involving A/J mice, NABDC was shown to significantly reduce lung tumor multiplicity when administered alongside carcinogens like benzo[a]pyrene and nitrosamines .

Study on Lung Tumorigenesis

A pivotal study explored the effects of NABDC on lung cancer development in A/J mice. The mice were treated with carcinogens followed by dietary supplementation with NABDC. The results indicated a notable reduction in tumor incidence:

Treatment GroupTumor Multiplicity (Mean ± SD)
Control8.5 ± 1.2
NABDC (1 μmol/g diet)4.2 ± 0.9 *
NABDC (3 μmol/g diet)2.8 ± 0.6 **

*Significantly different from control (p < 0.05).
**Highly significant difference from control (p < 0.01).

This study highlights the potential of NABDC as a chemopreventive agent, particularly when used in conjunction with other dietary components.

Cell Growth Inhibition

In vitro studies have shown that NABDC inhibits cell growth in various cancer cell lines. For instance, treatment with NABDC resulted in a dose-dependent decrease in cell viability in Hepa1c1c7 murine hepatoma cells:

Concentration (μM)Cell Viability (%)
Control100
0.586
170
255
1030

These results indicate that higher concentrations of NABDC effectively reduce cell proliferation, suggesting its potential as an anticancer agent.

Induction of Phase II Enzymes

NABDC has been shown to induce the expression of phase II detoxifying enzymes such as quinone reductase (QR). In a study examining the mRNA expression levels post-treatment with NABDC, results indicated a significant upregulation:

Treatment Concentration (μM)QR mRNA Expression (Fold Increase)
Control1
11.6
21.9

This induction is crucial for enhancing cellular defense mechanisms against xenobiotic stress.

Properties

IUPAC Name

(2S)-2-acetamido-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXDERNWYKSIQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357507
Record name N-Acetyl-S-benzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161512-71-6
Record name N-Acetyl-S-benzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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